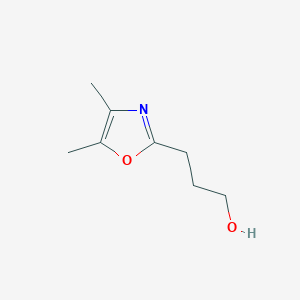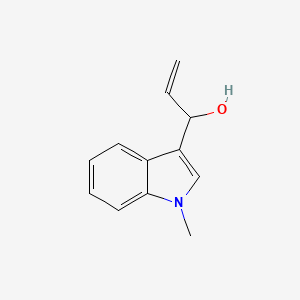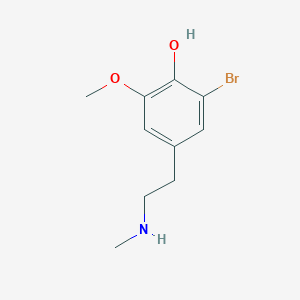
1-(4-Cyclopropylphenyl)cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyclopropylphenyl)cyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring attached to a carboxylic acid group and a cyclopropylphenyl group
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed Hydrocarboxylation: One method involves the palladium-catalyzed hydrocarboxylation of cyclopentene.
Base-Induced Ring Contraction: Another method involves the base-induced ring contraction of 2-chlorocyclohexanone to form methyl cyclopentanecarboxylate, which can then be hydrolyzed to yield the carboxylic acid.
Industrial Production Methods: Industrial production methods often utilize the palladium-catalyzed hydrocarboxylation due to its efficiency and scalability. This method allows for the production of large quantities of the compound under controlled conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the cyclopropylphenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
1-(4-Cyclopropylphenyl)cyclopentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Cyclopropylphenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Cyclopentanecarboxylic acid: Shares the cyclopentane ring and carboxylic acid group but lacks the cyclopropylphenyl group.
Cyclopropanecarboxylic acid: Contains a cyclopropane ring and carboxylic acid group but lacks the cyclopentane ring.
1-Phenyl-1-cyclopentanecarboxylic acid: Similar structure but with a phenyl group instead of a cyclopropylphenyl group.
Uniqueness: 1-(4-Cyclopropylphenyl)cyclopentane-1-carboxylic acid is unique due to the presence of both a cyclopropylphenyl group and a cyclopentane ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H18O2 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
1-(4-cyclopropylphenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C15H18O2/c16-14(17)15(9-1-2-10-15)13-7-5-12(6-8-13)11-3-4-11/h5-8,11H,1-4,9-10H2,(H,16,17) |
InChI Key |
WIIBNUZNXCPNCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)C3CC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-[2-(Trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B13602991.png)


